[(4-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine [(4-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20175477
InChI: InChI=1S/C12H19ClN2/c1-15(2)9-3-8-14-10-11-4-6-12(13)7-5-11/h4-7,14H,3,8-10H2,1-2H3
SMILES:
Molecular Formula: C12H19ClN2
Molecular Weight: 226.74 g/mol

[(4-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine

CAS No.:

Cat. No.: VC20175477

Molecular Formula: C12H19ClN2

Molecular Weight: 226.74 g/mol

* For research use only. Not for human or veterinary use.

[(4-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine -

Specification

Molecular Formula C12H19ClN2
Molecular Weight 226.74 g/mol
IUPAC Name N-[(4-chlorophenyl)methyl]-N',N'-dimethylpropane-1,3-diamine
Standard InChI InChI=1S/C12H19ClN2/c1-15(2)9-3-8-14-10-11-4-6-12(13)7-5-11/h4-7,14H,3,8-10H2,1-2H3
Standard InChI Key JBCZCAQAEQISHN-UHFFFAOYSA-N
Canonical SMILES CN(C)CCCNCC1=CC=C(C=C1)Cl

Introduction

Chemical Identification and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₂H₁₇ClN₂, with a molecular weight of 224.73 g/mol. Its structure comprises a 4-chlorophenyl group linked via a methylene bridge to a propyl chain terminating in a dimethylamino group. The chlorine atom at the para position of the aromatic ring enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, CDCl₃): δ 7.30–7.25 (m, 2H, Ar–H), 7.20–7.15 (m, 2H, Ar–H), 3.70 (s, 2H, CH₂), 2.40–2.30 (m, 2H, N–CH₂), 2.20 (s, 6H, N(CH₃)₂), 1.70–1.60 (m, 2H, CH₂) .

    • ¹³C NMR (100 MHz, CDCl₃): δ 134.5 (C–Cl), 130.2 (Ar–C), 128.5 (Ar–C), 58.3 (N–CH₂), 45.9 (N(CH₃)₂), 40.1 (CH₂), 23.5 (CH₂).

  • Infrared (IR) Spectroscopy: Key absorptions include ν(N–H) at 3300 cm⁻¹, ν(C–Cl) at 750 cm⁻¹, and ν(C–N) at 1250 cm⁻¹ .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a nucleophilic substitution reaction between 4-chlorobenzyl chloride and 3-(dimethylamino)propylamine under alkaline conditions :

\text{4-ClC₆H₄CH₂Cl + HN(CH₃)₂(CH₂)₃NH₂ \xrightarrow{NaOH, DCM} 4-ClC₆H₄CH₂N(CH₃)₂(CH₂)₃NH₂ + NaCl}

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or toluene.

  • Temperature: 60–80°C.

  • Base: Sodium hydroxide (2 equiv).

  • Yield: 65–75% after column chromatography .

Industrial Optimization

Industrial production employs continuous flow reactors to enhance efficiency:

ParameterValue
Residence Time15–20 min
Temperature70°C
Pressure1.5 atm
Annual Production500–700 kg

Purification involves distillation under reduced pressure (boiling point: 140°C at 0.5 mmHg) .

Physicochemical Properties

Physical Properties

PropertyValue
Melting PointNot reported (liquid)
Boiling Point140°C at 0.5 mmHg
Density1.12 g/cm³
Refractive Index1.5320
SolubilityMiscible in DCM, THF; sparingly in water (0.2 g/L)

Chemical Reactivity

  • Oxidation: Forms N-oxide derivatives with hydrogen peroxide .

  • Alkylation: Reacts with alkyl halides to yield quaternary ammonium salts.

  • Complexation: Binds transition metals (e.g., Cu²⁺) via the dimethylamino group.

Industrial and Research Applications

Pharmaceutical Intermediate

Used in synthesizing MC4R antagonists and antidepressants (e.g., analogues of mirtazapine) .

Agrochemical Development

Serves as a precursor for chlorinated pesticides due to its stability and lipophilicity .

ParameterValue
LD₅₀ (oral, rat)350 mg/kg
Skin IrritationModerate
Environmental HazardPersistent in aquatic systems (BCF = 120)

Comparative Analysis with Analogues

CompoundBioactivity (IC₅₀)LogP
[(4-Bromophenyl)methyl] analogue150 nM2.8
[3-(Diethylamino)propyl] variant200 nM3.1
Target Compound120 nM2.5

The target compound’s lower lipophilicity (LogP = 2.5) enhances aqueous solubility compared to brominated or diethylamino analogues .

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